Bufogenin

描述

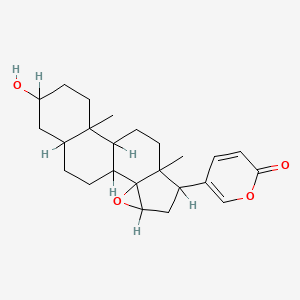

Structure

2D Structure

属性

IUPAC Name |

5-(14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl)pyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O4/c1-22-9-7-16(25)11-15(22)4-5-18-17(22)8-10-23(2)19(12-20-24(18,23)28-20)14-3-6-21(26)27-13-14/h3,6,13,15-20,25H,4-5,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLJNLYIJOCWJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859371 | |

| Record name | 3-Hydroxy-14,15-epoxybufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465-39-4, 62859-81-8, 24183-15-1 | |

| Record name | Resibufogenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC248525 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC237769 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Natural Occurrence and Biosynthetic Pathways of Bufogenin

Isolation and Identification from Biological Sources

The isolation and identification of bufogenin involve extracting and analyzing compounds from its natural origins. This process has led to the characterization of this compound from both animal secretions and plant tissues.

Secretions of Bufo Species

Toads of the genus Bufo are well-known sources of this compound and related bufadienolides. These compounds are primarily found in the venomous secretions of their skin glands, particularly the parotoid glands located behind the ears. d-nb.infobutantan.gov.brnih.gov The dried venomous secretion of the Chinese toad, known as Ch'an Su or Senso, is a historical source from which bufogenins have been isolated. butantan.gov.br Isolation typically involves extracting the pulverized dried secretion with solvents like chloroform, followed by purification steps such as chromatography on alumina (B75360) or silica (B1680970) gel. butantan.gov.br Bufogenins represent steroid derivatives within these secretions, often found alongside bufotoxins, which are conjugates of bufogenins with substances like suberylarginine. butantan.gov.brd-nb.infoaspcapro.org

Plant-Derived Bufadienolides

Beyond animal sources, bufadienolides, including compounds structurally related to this compound, have been isolated from various plant families. These include Crassulaceae, Hyacinthaceae, Iridaceae, Melianthaceae, Ranunculaceae, and Santalaceae. mdpi.comd-nb.inforesearchgate.netmdpi.comresearchgate.net Examples of plant genera known to contain bufadienolides are Kalanchoe, Tylecodon, Helleborus, Scilla, Cotyledon, Urginea, Mimosa, Millettia, and Drimia. d-nb.inforesearchgate.netresearchgate.net The isolation of bufadienolides from plants often involves extraction from various plant parts like roots, leaves, or bulbs, followed by chromatographic techniques for purification and structural elucidation using spectroscopic methods such as NMR and MS. mdpi.comresearchgate.netnih.gov Scillaren A, a bufadienolide glycoside isolated from Urginea maritima (squill), was one of the earliest identified bufadienolides from a plant source. mdpi.comwikidata.org

Biosynthetic Precursors and Pathways

The biosynthesis of this compound and other bufadienolides is a complex process that involves the transformation of precursor molecules within the organism.

Role of Cholesterol as a Biosynthetic Precursor

Research indicates that cholesterol serves as a precursor in the biosynthesis of bufogenins and bufotoxins in toads. butantan.gov.brnih.govnih.gov Studies involving the administration of radioactive cholesterol to Bufo marinus have shown the incorporation of radioactivity into marinobufagin and marinobufotoxin, supporting cholesterol's role as a major source of these cardiotonic steroids in toads. butantan.gov.brnih.gov

Proposed Biosynthetic Intermediates and Enzymatic Steps

While cholesterol is recognized as a precursor, the detailed biosynthetic pathway and the specific enzymatic steps involved in the conversion of cholesterol to bufadienolides are not yet fully elucidated. nih.govnih.gov A general biosynthetic pathway involving acetic acid, mevalonic acid, isopentenyl pyrophosphate, squalene (B77637), squalene 2,3-oxide, lanosterol, and cholesterol leading to pregnenolone (B344588) is well-established for steroids. researchgate.net However, the subsequent steps from cholesterol or pregnenolone to bufadienolides are less understood. nih.govresearchgate.net Some research suggests the potential involvement of an "acidic" bile acid pathway in the synthesis of certain bufadienolides like marinobufagenin. nih.gov Genomic analysis in toads has identified cytochrome P450 (Cyp) family members and 3-hydroxy-methylglutaryl CoA reductase (hmgcr), an enzyme involved in cholesterol biosynthesis, as potentially playing a role in toad toxin production. researchgate.netresearchgate.net

Biotransformation and Metabolic Research

Biotransformation studies investigate how this compound is metabolized by organisms or enzymatic systems. These studies help in understanding the metabolic fate of the compound.

Research on the biotransformation of resithis compound (B1668039) (also known as this compound) has been conducted using microbial systems and in animal models. For instance, biotransformation of resithis compound by Actinomucor elegans has yielded several metabolites, including 3-oxo-resithis compound, 3-epi-resithis compound, and hydroxylated derivatives. wikipedia.orgebi.ac.uk These microbial transformations can result in stereo- and regio-specific modifications of the this compound structure. ebi.ac.uk

In vivo metabolic studies in rats have identified various phase I metabolites of resithis compound in bile. These metabolites include hydroxylated, dihydroxylated, dehydrogenated, and isomerized forms of resithis compound. wikipedia.orgnih.gov Examples of identified metabolites include 3-keto-resithis compound, 3-epi-resithis compound, and several hydroxylated derivatives at different positions of the steroid nucleus. nih.gov These studies propose possible metabolic pathways for this compound in animals, highlighting reactions such as oxidation and epimerization. nih.gov The metabolism of bufogenins can lead to both active and inactive metabolites, and the metabolic pathways can vary between species. core.ac.uk

Microbial Transformation Studies

Microbial transformation has emerged as a valuable tool for modifying the structure of natural products, including bufadienolides. nih.govresearchgate.net This approach offers an efficient and environmentally friendly method for generating structural diversity that may be difficult to achieve through traditional chemical synthesis. researchgate.netresearchgate.net Studies have investigated the biotransformation of bufadienolides by various microorganisms, such as Nocardia sp. and Mucor polymorphosporus. nih.govresearchgate.net

For instance, research on the biotransformation of resithis compound, cinobufagin (B1669057), and bufalin (B1668032) by Nocardia sp. NRRL 5646 demonstrated specific conversions. nih.gov Notably, resithis compound was converted to 3-acetyl 15beta-hydroxyl bufotalin (B190710) through a process involving 14beta,15beta-epoxy ring cleavage and regio-selective acetoxylation. nih.gov This microbial transformation resulted in a product with significantly increased cytotoxic activity. nih.gov The regio-selective acetylation at the 3-OH position was also observed in the transformation of other bufadienolides. nih.gov

Microbial transformations can yield hydroxylated or oxidized analogues of bufagenins. uliege.be For example, parotoid gland-associated bacteria from the toad Rhinella marina have been shown to mediate either the degradation or transformation of bufagenins. uliege.be Gram-negative bacteria were found to mediate oxidation, while gram-positive bacteria mediated hydroxylation, leading to hydroxylated analogues. uliege.be

Microbial transformation is also considered a useful model for mammalian metabolism due to similarities in enzyme systems. researchgate.netresearchgate.net This makes microbial biotransformation a relevant approach for preparing new bufadienolides and exploring structure-activity relationships. nih.gov

Enzymatic Conversions and Interconversions of Bufadienolides

Enzymatic processes play a crucial role in the conversions and interconversions of bufadienolides. As mentioned earlier, the ex situ enzymatic hydrolysis of bufotoxins leads to the formation of bufogenins. uliege.be This hydrolysis involves the cleavage of the ester linkage at the C-3 hydroxyl group. nih.govmdpi.com

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of sugar moieties to various acceptor molecules, including bufadienolides. acs.org Studies have explored the use of plant and microbial GTs for the glycosylation of bufadienolides found in toad venom. acs.org For example, the microbial GT YjiC1 from Bacillus subtilis was found to effectively catalyze the glycosylation of various bufadienolides present in Venenum Bufonis, including bufotalin, cinobufotalin (B1669058), and desacetylcinobufagin. acs.org This enzymatic glycosylation can lead to the formation of both monoglycosylated and diglycosylated bufadienolides, depending on the enzyme used. acs.org For instance, UGT74AN1 from Asclepias curassavica primarily produced monoglycosylated products, acting as a regiospecific 3-O-GT. acs.org Enzymatic glycosylation can be an efficient strategy for modifying the structure of bufadienolides, potentially influencing their biological activity and toxicity. acs.org

While the complete enzymatic pathways for bufadienolide biosynthesis in toads are not fully understood, the presence of enzymes involved in steroid metabolism is implied by the cholesterol precursor. researchgate.netnih.gov Further research is needed to identify the specific enzymes responsible for the various hydroxylation, oxidation, and cyclization steps that lead to the diverse array of bufadienolide structures.

Factors Influencing this compound Composition in Biological Matrices

The composition and concentration of bufogenins and other bufadienolides in biological matrices, such as toad venom and skin secretions, can be influenced by several factors.

Geographical origin is a significant factor affecting the chemical profile of toad venom. researchgate.net Studies on Chansu (dried toad venom) from different geographical locations have shown significant variations in the content of various bufogenins. researchgate.net This suggests that environmental factors specific to different regions may influence the synthesis or metabolism of these compounds in toads. researchgate.netscispace.com

Climatic factors, particularly precipitation, have been shown to correlate with the total this compound concentration in Asian toads (Bufo gargarizans). scispace.com Higher precipitation levels were associated with increased this compound concentration. scispace.com The influence of other climatic factors like temperature and humidity on specific this compound compositions can be variable. scispace.com These environmental influences might regulate the synthesis pathways or affect the availability of precursor molecules. scispace.com

The life stage of the toad can also influence the bufadienolide composition. royalsocietypublishing.org While bufadienolides are present throughout the life cycle of cane toads (Rhinella marina), the dominant compounds can differ between life stages. royalsocietypublishing.org For example, parotoid secretions of adult cane toads contain high levels of bufogenins and bufotoxins, while eggs are rich in bufogenins and bufolipins. royalsocietypublishing.org

The processing of toad venom can also alter the ratio of bufotoxins to bufogenins. sci-hub.se Fresh toad venom tends to have higher levels of bufotoxins and fewer bufogenins, while dried venom shows the opposite trend. sci-hub.se This suggests that the drying process or initial processing steps may lead to the conversion of bufotoxins to bufogenins. sci-hub.se

Furthermore, the presence and activity of parotoid gland-associated bacteria can influence the bufadienolide profile through microbial degradation or transformation. uliege.be

The relationship between different this compound concentrations can also be observed, suggesting potential interconversions or competition for shared biosynthetic precursors. scispace.com For example, in Bufo gargarizans, increasing concentrations of cinobufagin were associated with increased bufalin and resithis compound concentrations, but decreased telocinobufagin (B1681253) and cinobufotalin concentrations. scispace.com

Mechanistic Studies of Bufogenin at the Molecular and Cellular Level

Inhibition of Na+/K+-ATPase as a Primary Mechanism

A key mechanism by which bufogenin exerts its effects is through the inhibition of the ubiquitous Na+/K+-ATPase enzyme, also known as the sodium-potassium pump. wikipedia.orgnih.govmdpi.comnih.govmalariaworld.orgebi.ac.uk This enzyme is crucial for maintaining electrochemical gradients across cell membranes by actively transporting three sodium ions out of the cell and two potassium ions into the cell, utilizing ATP as an energy source. malariaworld.org Bufadienolides, including this compound, bind to the Na+/K+-ATPase, interfering with its normal function. wikipedia.orgnih.govmdpi.comnih.govmalariaworld.org This interaction is considered a primary driver of both the therapeutic and toxic effects observed with these compounds. nih.govebi.ac.uk

Studies suggest that bufadienolides activate neurons through an ouabain-like effect, primarily by inhibiting Na+/K+-ATPase. nih.govebi.ac.uk For instance, resithis compound (B1668039) and cinobufagin (B1669057), other bufadienolides found in Chan Su, showed similar effects to ouabain (B1677812) on the firing of mitral cells, supporting the hypothesis of Na+/K+-ATPase inhibition as the underlying mechanism for their excitatory effects on neurons. nih.govebi.ac.uk

Effects on Intracellular Ion Homeostasis

The inhibition of Na+/K+-ATPase by this compound disrupts the normal balance of intracellular ions. By blocking the active extrusion of sodium ions and influx of potassium ions, the pump's inhibition leads to an increase in intracellular sodium concentration and a decrease in intracellular potassium concentration. biosynth.comsemanticscholar.org This altered ion gradient can have significant downstream effects on various cellular processes that rely on these electrochemical gradients, including the activity of other ion transporters and channels, cell volume regulation, and intracellular signaling pathways. ontosight.ai

Specifically, the increase in intracellular sodium can indirectly lead to an increase in intracellular calcium levels, often through the action of the sodium-calcium exchanger. ontosight.ai This rise in intracellular calcium is particularly relevant in cardiac cells, where it enhances cardiac contractility, a well-known effect of cardiotonic steroids. ontosight.ai While this effect can be therapeutically beneficial in conditions like heart failure, the disruption of ion homeostasis can also contribute to cellular dysfunction and toxicity, especially at higher concentrations of this compound. ontosight.ai

Differential Inhibition of Na+/K+-ATPase Isoforms

The Na+/K+-ATPase enzyme exists in different isoforms, composed of various combinations of alpha and beta subunits. Four alpha isoforms and three beta isoforms have been identified in humans. mdpi.comnih.gov The alpha subunit contains the catalytic site and binding sites for ATP and cardiotonic steroids. mdpi.comnih.gov Different isoforms of the Na+/K+-ATPase are expressed in a tissue-specific manner and can exhibit varying sensitivities to cardiotonic steroids. mdpi.comnih.gov

Research indicates that bufadienolides may exert different actions depending on the specific Na+/K+-ATPase isoform they interact with. mdpi.comnih.gov For example, marinobufagenin, another bufadienolide, has a high affinity for the α1 isoform, which is predominantly found in renal tubules. mdpi.comnih.gov In contrast, cardenolides like ouabain primarily act on the α2 and α3 isoforms. mdpi.comnih.gov This differential affinity for isoforms could contribute to the varied pharmacological and toxicological profiles observed among different cardiotonic steroids and in different tissues. While the specific differential inhibition profile of this compound across all Na+/K+-ATPase isoforms may require further detailed investigation, the general principle of isoform-specific interaction observed with other bufadienolides is likely applicable. mdpi.comnih.gov The structural diversity among bufadienolides might offer an advantage by allowing interference with a wider range of Na+/K+-ATPase isoforms. researchgate.net

Cell Cycle Regulation and Apoptosis Induction Research

This compound and other bufadienolides have been shown to influence cell cycle progression and induce programmed cell death, particularly apoptosis and necroptosis, in various cell types, including cancer cells. mdpi.commalariaworld.orgbiosynth.comsemanticscholar.orgontosight.ainih.govresearchgate.netspandidos-publications.commdpi.comnih.govresearchgate.netjst.go.jpfrontiersin.orguib.no These effects are considered important mechanisms underlying their potential anti-tumor activities.

Induction of Cell Cycle Arrest

Studies have demonstrated that this compound and related bufadienolides can induce cell cycle arrest, preventing cells from progressing through the cell division cycle. mdpi.combiosynth.comontosight.ainih.govresearchgate.netspandidos-publications.comjst.go.jpfrontiersin.org The specific phase of the cell cycle at which arrest occurs can vary depending on the cell type and the specific bufadienolide. For instance, resithis compound has been shown to induce G1 phase arrest in certain cancer cells by downregulating cyclin D1 expression, a key regulator of the G1 phase. wikipedia.orgresearchgate.net This downregulation can be mediated through the activation of GSK-3β, which promotes the proteasomal degradation of cyclin D1. researchgate.net

In other cell lines, bufadienolides like bufalin (B1668032) and bufotalin (B190710) have been reported to induce cell cycle arrest at the G2/M phase. nih.govnih.govsci-hub.sefrontiersin.orgbsz-bw.denih.gov This G2/M arrest can involve the modulation of key cell cycle regulatory proteins such as CDC25C, CDK1, and p21. wikipedia.orgnih.govnih.gov For example, resithis compound-induced G2/M arrest in glioma cells was associated with the downregulation of CDC25C and upregulation of p21, mediated through the activation of the MAPK/ERK pathway. wikipedia.orgnih.gov These findings highlight the ability of this compound and its analogs to interfere with the cell cycle machinery, thereby inhibiting cell proliferation.

Apoptotic Pathway Modulation

This compound and other bufadienolides are known to induce apoptosis, a programmed cell death process characterized by specific morphological and biochemical changes. mdpi.commalariaworld.orgbiosynth.comnih.govresearchgate.netspandidos-publications.commdpi.comnih.govjst.go.jpfrontiersin.orguib.no This induction often involves the modulation of various proteins and signaling pathways that regulate the apoptotic cascade.

Studies have shown that bufadienolides can trigger apoptosis through both mitochondria-mediated (intrinsic) and death receptor-mediated (extrinsic) pathways. sci-hub.sefrontiersin.orgresearchgate.net The intrinsic pathway is often characterized by changes in the expression of Bcl-2 family proteins, such as increased pro-apoptotic Bax and decreased anti-apoptotic Bcl-2, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c, which activates caspases. spandidos-publications.comnih.govsci-hub.senih.gov The extrinsic pathway involves the activation of death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and activation of initiator caspases like caspase-8. frontiersin.orgresearchgate.net

This compound and its analogs have been shown to increase the activity of effector caspases, such as caspase-3, which are key executioners of the apoptotic process. spandidos-publications.commdpi.comnih.govnih.gov Additionally, modulation of signaling pathways like PI3K/Akt has been implicated in bufadienolide-induced apoptosis. nih.govmdpi.comfrontiersin.orgnih.gov For instance, resithis compound has been shown to regulate the PI3K/Akt/CREB pathway and increase caspase-3 and caspase-8 expression in certain cancer cells. mdpi.com

Data from studies on bufadienolides demonstrate their ability to increase apoptosis rates in a dose-dependent manner in various cancer cell lines. For example, in melanoma A-375 cells treated with bufadienolides, the percentage of cells in early and late apoptotic phases increased with increasing concentration. spandidos-publications.com

| Concentration (mg/l) | Apoptosis Rate (%) |

| 0 | 1.40 ± 0.26 |

| 0.001 | 7.30 ± 1.67 |

| 0.01 | 17.20 ± 0.38 |

| 0.1 | 23.40 ± 1.80 |

| 1 | 28.16 ± 0.90 |

| spandidos-publications.com |

Table 1: Apoptosis rates in A-375 cells treated with bufadienolides. spandidos-publications.com

Necroptosis Induction

Beyond apoptosis, some studies indicate that this compound and related compounds can also induce necroptosis, a form of programmed necrosis that is caspase-independent. wikipedia.orgebi.ac.ukresearchgate.netspandidos-publications.comfrontiersin.orgnih.govnih.gov Necroptosis can serve as an alternative cell death pathway, particularly in cells that are resistant to apoptosis. nih.gov

Resithis compound, a prominent this compound, has been shown to trigger necroptosis through the upregulation of receptor-interacting protein kinase 3 (RIPK3) and the phosphorylation of mixed lineage kinase domain-like protein (MLKL). wikipedia.orgebi.ac.uknih.govnih.gov RIPK3 and MLKL are key components of the necrosome, a protein complex that forms during necroptosis and leads to membrane permeabilization and cell lysis. nih.gov Studies in colorectal cancer cells have demonstrated that resithis compound suppresses tumor growth and metastasis by inducing RIPK3-mediated necroptosis. wikipedia.orgnih.govnih.gov This suggests that necroptosis induction is a significant mechanism contributing to the anti-cancer effects of this compound in certain contexts. wikipedia.orgnih.govnih.gov

Regulation of Reactive Oxygen Species (ROS)

This compound has been shown to exert cytotoxic effects by inducing the accumulation of reactive oxygen species (ROS) selleck.co.jpselleck.co.jp. In colorectal cancer cells, this compound inhibits growth and tumorigenesis by triggering ferroptosis and ROS production, mediated by GPX4 inactivation ebi.ac.uk. Similarly, bufalin, another component of toad venom, has been reported to induce apoptosis in glioma cells mediated by ROS nih.gov. Bufalin-induced ROS production can be reversed by antioxidant agents like N-acetyl-L-cysteine (NAC) nih.gov.

Modulation of Signal Transduction Pathways

This compound has demonstrated the ability to modulate various signal transduction pathways involved in cellular processes such as proliferation, apoptosis, and inflammation medchemexpress.commedchemexpress.com.

PI3K/Akt Signaling Cascade

The PI3K/Akt signaling pathway is crucial in regulating cell survival, proliferation, and angiogenesis e-century.us. Resithis compound has been shown to suppress the PI3K/Akt pathway in various cancer cells medchemexpress.commedchemexpress.com. Studies on ovarian clear cell carcinoma (OCCC) cells indicated that this compound inhibits growth and migration by down-regulating the PI3K/Akt signaling pathway ebi.ac.uke-century.us. In gastric cancer cells, this compound induced apoptosis through the PI3K/Akt/GSK3β signaling pathway nih.govmdpi.com. This compound has also been reported to suppress the expression of PI3K and p-AKT proteins selleck.co.jpselleck.co.jp. Inhibition of the PI3K-Akt signaling pathway has been shown to have an inhibitory effect on the proliferation and migration of kidney cancer cells mdpi.com.

NF-κB and AP-1 Pathway Interactions

This compound has been found to suppress inflammation by inhibiting the NF-κB and AP-1 pathways medchemexpress.commedchemexpress.comresearchgate.netnih.gov. In LPS-stimulated macrophages, this compound reduced the production of pro-inflammatory mediators by suppressing their transcription researchgate.netnih.gov. Mechanistic studies revealed that this compound hindered IκBα phosphorylation and prevented the nuclear translocation of p65, thereby inactivating NF-κB signaling researchgate.netnih.gov. Concurrently, this compound also dampened AP-1 signaling by inhibiting the phosphorylation levels of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) researchgate.netnih.gov.

MAPK/ERK Pathway Activation

The MAPK/ERK pathway is involved in various cellular responses, including cell cycle regulation and proliferation wikipedia.org. Resithis compound has been linked to the activation of the MAPK/ERK pathway in certain contexts wikipedia.org. In glioblastoma cells, this compound induced G2/M cell cycle arrest, which was attributed to the activation of the MAPK/ERK pathway wikipedia.orgnih.gov. This activation led to the downregulation of CDC25C and upregulation of p21 wikipedia.orgnih.gov.

GSK-3β and Cyclin D1 Regulation

This compound has been shown to activate GSK-3β and regulate cyclin D1 expression medchemexpress.commedchemexpress.com. In human colon cancer HT-29 cells, resithis compound induced G1-phase arrest with down-regulation of cyclin D1 expression nih.gov. The suppression of cyclin D1 expression by resithis compound was found to be proteasome-dependent, and the activation of GSK-3β was suggested to induce the proteasomal degradation of cyclin D1 nih.gov. This mechanism was also observed in human lung cancer A549 cells nih.gov. Resithis compound suppresses cyclin D1 and cyclin E protein expression selleck.co.jpselleck.co.jp.

Other Receptor-Mediated Mechanisms

This compound's cardiotonic activity is attributed to its structural similarity to cardiac glycosides like digoxin (B3395198) wikipedia.org. These compounds are known to inhibit Na+/K+-ATPase nih.govebi.ac.uk. Resithis compound is a specific Na/K-ATPase protein inhibitor nih.govebi.ac.uk. Studies suggest that this compound may target ATP1A1, and upon binding, Na+-K+-ATPase is activated as a receptor, triggering downstream signaling pathways like the intracellular MAPK/ERK pathway and the Ca²⁺-mediated Src/FAK/Paxillin focal adhesion pathway nih.govnih.gov. This receptor-mediated mechanism, while still being investigated, appears to play a role in this compound's effects on cell cycle arrest and invasion nih.govnih.gov. The uptake of bufadienolides is thought to occur via a receptor-mediated mechanism, though the specific receptor remains unknown wikipedia.org. Bufalin, another bufadienolide, has been shown to interact with the P2X7 receptor, inhibiting TRPV1 expression and regulating inflammatory factors dovepress.com.

Cellular Processes and Phenotypes Investigated

Research into this compound and related bufadienolides has revealed their impact on several key cellular processes and phenotypes, particularly in the context of cancer. These include the regulation of cell proliferation, migration, invasion, angiogenesis, epithelial-mesenchymal transition (EMT), stemness, and drug resistance.

Inhibition of Cell Proliferation

This compound and other bufadienolides have demonstrated the ability to inhibit the proliferation of various cancer cell types. This effect is often dose- and time-dependent. medchemexpress.commdpi.com For instance, resithis compound inhibited the proliferation of human renal cancer Caki-1 cells with an IC50 value of 408.2 nM after 12 hours of treatment. medchemexpress.commdpi.com Bufalin, another bufadienolide, suppressed the viability of CRPC DU145 and PC-3 cells in a dose-dependent manner, with IC50 values of 0.89 μM and 1.28 μM, respectively. frontiersin.org Bufalin also decreased the viability, adhesion, and mobility of gefitinib-resistant NCI-H460/G lung cancer cells. nih.gov Studies have shown that bufalin can arrest the cell cycle, notably at the G2/M phase in GBM U251 and U87MG cells, as well as in TNBC MDA-MB-231 and HCC-1937 cell lines, contributing to suppressed cell proliferation. nih.govfrontiersin.org

Bufadienolides can induce various types of cell death, including apoptosis, necroptosis, and autophagy, which contributes to their anti-proliferative effects. nih.gov For example, resithis compound induced apoptosis in ovarian clear cell carcinoma (OCCC) cells. ebi.ac.uk Bufalin has been shown to induce apoptosis via a mitochondria-mediated mechanism. nih.gov In HepG2 cells, bufalin or cinobufagin at a concentration of 0.1 µmol/L for 24 hours increased apoptosis rates to 34.3% and 28.4%, respectively, through both Fas- and mitochondria-mediated caspase-dependent pathways. sci-hub.se

| Compound Name | Cell Line | Effect on Proliferation | IC50 Value (Concentration) | Treatment Duration | Reference |

| Resithis compound | Caki-1 (renal cancer) | Inhibition | 408.2 nM | 12 hours | medchemexpress.commdpi.com |

| Bufalin | DU145 (CRPC) | Suppression | 0.89 μM | Dose-dependent | frontiersin.org |

| Bufalin | PC-3 (CRPC) | Suppression | 1.28 μM | Dose-dependent | frontiersin.org |

| Bufalin | U251 (GBM) | Inhibition | 250 nM | 48 hours | nih.gov |

| Bufalin | U87MG (GBM) | Inhibition | 150 nM | 48 hours | nih.gov |

| Bufalin | MDA-MB-231 (TNBC) | Suppression | 0.5 μM | Not specified | frontiersin.org |

| Bufalin | HCC-1937 (TNBC) | Suppression | 0.5 μM | Not specified | frontiersin.org |

| Bufalin | SK-Hep1 (liver cancer) | Inhibition | 100-1,000 nM | Dose-dependent | frontiersin.org |

| Bufalin | HepG2 (liver cancer) | Inhibition | 100-1,000 nM | Dose-dependent | frontiersin.org |

| Cinobufagin | U2OS (osteosarcoma) | Inhibition | 100 nM | 48 hours | sci-hub.se |

| Bufalin | A549 (lung cancer) | Inhibition | 2.5-10 µM | Dose-dependent | sci-hub.se |

| Resithis compound | RPMI8226 (myeloma) | Inhibition | 7.694 µM | 48 hours | medchemexpress.com |

| Resithis compound | HCT116 (colorectal) | Decreased viability | 0.1-10 μM | 24-48 hours | medchemexpress.com |

| Resithis compound | HT-29 (colon cancer) | Inhibition | 2-5 μM | 1-3 days | medchemexpress.com |

| Resithis compound | Panc-1 (pancreatic) | Inhibition | 1-10 μM | 24-72 hours | medchemexpress.com |

| Resithis compound | Aspc (pancreatic) | Inhibition | 1-10 μM | 24-72 hours | medchemexpress.com |

Suppression of Cell Migration and Invasion

This compound and related compounds have also been shown to suppress cancer cell migration and invasion, processes critical for metastasis. mdpi.comsci-hub.se Resithis compound inhibited the migration and invasion of OCCC cells. ebi.ac.uk Bufalin significantly reduced the migration and invasion of CRPC DU145 and PC-3 cells at concentrations lower than their respective IC50 values for viability. frontiersin.org Arenobufagin demonstrated high potency in suppressing epithelial-mesenchymal transition (EMT) in PC-3 cells, leading to decreased migration and invasion. frontiersin.org Bufalin also suppressed the invasion and migration of gefitinib-resistant NCI-H460/G lung cancer cells. nih.gov In liver cancer cells (HCCLM3 and HepG2), bufalin effectively suppressed invasion and migration. nih.govmdpi.com

| Compound Name | Cell Line | Effect on Migration and Invasion | Concentration | Reference |

| Resithis compound | OCCC cells | Inhibition | Not specified | ebi.ac.uk |

| Resithis compound | Caki-1 (renal cancer) | Inhibition | 10 nM | mdpi.com |

| Resithis compound | ES-2 (OCCC) | Inhibition of migration | 20 μM | medchemexpress.com |

| Resithis compound | TOV-21G (OCCC) | Inhibition of migration | 20 μM | medchemexpress.com |

| Bufalin | DU145 (CRPC) | Reduction | < IC50 | frontiersin.org |

| Bufalin | PC-3 (CRPC) | Reduction | < IC50 | frontiersin.org |

| Arenobufagin | PC-3 | Suppression | Not specified | frontiersin.org |

| Bufalin | NCI-H460/G (lung) | Suppression | 0-60 nM | nih.gov |

| Bufalin | HCCLM3 (liver) | Suppression | 10, 100 nM | nih.govmdpi.com |

| Bufalin | HepG2 (liver) | Suppression | 10, 100 nM | nih.govmdpi.com |

Effects on Epithelial-Mesenchymal Transition (EMT) and Stemness

Epithelial-Mesenchymal Transition (EMT) is a process by which epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive capabilities and is linked to cancer progression and the acquisition of stem cell properties (stemness). nih.govamegroups.cn Bufadienolides have been investigated for their effects on EMT and stemness. Arenobufagin showed high potency in suppressing EMT in PC-3 cells. frontiersin.org Bufalin inhibited the sphere formation of MDA-MB-231 and HCC1937 cells, accompanied by decreased levels of SOX2 and OCT4, which are biomarkers of cancer stem cells (CSCs). nih.gov Another bufadienolide, ψ-bufarenogin, reduced the number of liver cancer stem cells by inhibiting Sox2 expression. mdpi.com These findings suggest that bufadienolides like this compound may influence EMT and stemness, potentially impacting metastasis and drug resistance.

| Compound Name | Cell Line | Effect on EMT/Stemness | Observed Changes | Reference |

| Arenobufagin | PC-3 | Suppression of EMT | Decreased migration and invasion | frontiersin.org |

| Bufalin | MDA-MB-231 (TNBC) | Inhibition of stemness | Decreased sphere formation, decreased SOX2, OCT4 | nih.gov |

| Bufalin | HCC1937 (TNBC) | Inhibition of stemness | Decreased sphere formation, decreased SOX2, OCT4 | nih.gov |

| ψ-bufarenogin | Liver cancer cells | Reduction of CSCs | Inhibition of Sox2 | mdpi.com |

| Cinobufacini (containing bufadienolides) | HCC cells | Inhibition of EMT and stemness markers | Not specified | researchgate.net |

Reversal of Drug Resistance Mechanisms

Drug resistance is a major challenge in cancer therapy. nih.gov Bufadienolides, including this compound, have shown potential in reversing drug resistance mechanisms in various cancer types. sci-hub.seresearchgate.net Bufalin has demonstrated the ability to enhance the sensitivity of certain conventional and targeted therapies at low concentrations, acting as a chemo-sensitizer. researchgate.net For instance, bufalin decreased cell viability, adhesion, and mobility of gefitinib-resistant lung cancer cells. nih.gov Bufalin can reverse multidrug resistance by regulating stemness through pathways involving CD133, NF-κB, and MDR1 in colorectal cancer. mdpi.com The combination of bufalin and hydroxycamptothecin improved inhibitory effects on castration-resistant prostate cancer in mice, potentially through the regulation of the PI3K/AKT/GSK-3β and p53-dependent apoptosis signaling pathways. mdpi.com Resithis compound-loaded nanoparticles have also shown potential in reversing tumor multidrug resistance by inhibiting P-glycoprotein expression. dovepress.com

| Compound Name | Cancer Type/Cell Line | Mechanism of Reversal | Reference |

| Bufalin | Gefitinib-resistant lung cancer cells | Decreased cell viability, adhesion, and mobility | nih.gov |

| Bufalin | Colorectal cancer | Regulation of stemness via CD133/NF-κB/MDR1 pathway | mdpi.com |

| Bufalin + Hydroxycamptothecin | Castration-resistant prostate cancer | Regulation of PI3K/AKT/GSK-3β and p53-dependent apoptosis | mdpi.com |

| Resithis compound-loaded NPs | Tumor cells | Inhibition of P-glycoprotein expression | dovepress.com |

Immunomodulatory and Anti-Inflammatory Research

Beyond their direct effects on cancer cells, bufadienolides, including resithis compound, exhibit immunomodulatory and anti-inflammatory activities. nih.govsci-hub.semdpi.com Toad venom, from which this compound is derived, has a history of use in treating inflammatory diseases. wikipedia.orgresearchgate.net Resithis compound has demonstrated significant anti-inflammatory effects both in vitro and in vivo. researchgate.net In endotoxemia mice, a single administration of resithis compound significantly lowered serum levels of pro-inflammatory cytokines, including TNF-α, IL-6, and MCP-1. researchgate.net In LPS-stimulated macrophages, resithis compound decreased the production of pro-inflammatory mediators such as iNOS, IL-6, TNF-α, and MCP-1 by suppressing their transcription. researchgate.net Mechanistically, resithis compound hindered IκBα phosphorylation and prevented nuclear translocation of p65, thereby inactivating the NF-κB signaling pathway. researchgate.net Concurrently, it also dampened AP-1 signaling by inhibiting the phosphorylation levels of JNK and ERK. researchgate.net Bufalin has also been reported to exhibit anti-inflammatory activity by blocking TNF, mediated via NF-κB nuclear translocation. frontiersin.org These findings support the traditional use of toad venom in inflammatory conditions and highlight this compound's potential as an anti-inflammatory agent. researchgate.net

| Compound Name | Model/Cell Type | Effect | Mechanism Involved | Reference |

| Resithis compound | Endotoxemia mice | Lowered serum TNF-α, IL-6, MCP-1 levels | Not specified | researchgate.net |

| Resithis compound | LPS-stimulated macrophages (RAW264.7) | Decreased production of iNOS, IL-6, TNF-α, MCP-1 | Suppression of transcription | medchemexpress.comresearchgate.net |

| Resithis compound | RAW264.7 cells (LPS-stimulated) | Suppressed LPS-induced inflammation | Inhibiting NF-κB and AP-1 pathways | medchemexpress.com |

| Resithis compound | Pam3CSK4- or poly I:C-stimulated | Inhibited inflammatory reactions | Not specified | researchgate.net |

| Bufalin | Asthma xenograft mice model | Attenuated infiltration of inflammatory cells in lung tissues | Interfered with Th2 cells | sci-hub.se |

| Bufalin | Monocyte U937 cells | Suppressed release and expression of TNF-α and IL-6 (dose-dependent) | NF-κB signaling pathway | sci-hub.se |

Interleukin-6 (IL-6) Antagonistic Activity

Studies have demonstrated that this compound derivatives possess antagonistic activity against Interleukin-6 (IL-6). nih.govacs.orgispub.comacs.orgresearchgate.net This activity has been linked to the inhibition of growth in IL-6-dependent cell lines, such as MH-60 cells. nih.govacs.orgispub.comacs.orgresearchgate.net Research evaluating various this compound derivatives has identified specific structural features crucial for potent IL-6 inhibitory activity. For instance, 20S,21-epoxy-resithis compound formate (B1220265) has shown potent inhibition of IL-6-dependent MH-60 cell growth. nih.govacs.orgacs.orgresearchgate.net The presence of epoxide groups at both the C-14, C-15 and C-20, C-21 positions appears to be required for this activity. nih.govacs.orgacs.org Acetylation at the C-16 position can lead to a loss of activity, while an oxo group at the C-3 position may result in cytotoxicity. nih.govacs.orgacs.org The stereochemistry is also considered important for selective suppression of IL-6 activity. nih.govacs.orgacs.org In vivo studies have also indicated that Resithis compound can lower serum levels of IL-6. wikipedia.orgresearchgate.net

| This compound Derivative | Effect on IL-6 Dependent MH-60 Cell Growth | Key Structural Features |

|---|---|---|

| 20S,21-epoxy-resithis compound formate | Potent Inhibition | Epoxide at C-20, C-21; Formate at C-3 |

| Acetylated at C-16 position | Loss of Activity | Acetyl group at C-16 |

| Oxo group at C-3 position | Cytotoxicity | Oxo group at C-3 |

| Epoxide at C-14, C-15 and C-20, C-21 | Required for Activity | Epoxide groups at both positions |

General Anti-inflammatory Mechanisms

Beyond its specific effects on IL-6, this compound exhibits broader anti-inflammatory properties mediated through various mechanisms. wikipedia.orgresearchgate.netmedchemexpress.comnih.govfrontiersin.orgresearchgate.netresearchgate.netnih.gov It has been shown to reduce the production of key pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), Interleukin-6 (IL-6), and chemoattractant protein (MCP)-1. wikipedia.orgresearchgate.netnih.gov

A primary mechanism involves the suppression of the NF-κB signaling pathway. wikipedia.orgresearchgate.netnih.govnih.gov this compound hinders the phosphorylation of IκBα, a critical step that prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inactivating this pathway. wikipedia.orgresearchgate.netnih.govnih.gov Additionally, this compound has been shown to dampen the activator protein-1 (AP-1) signaling pathway by reducing the phosphorylation levels of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK). wikipedia.orgresearchgate.netnih.gov Some research also suggests that this compound can influence inflammatory mediators derived from the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. researchgate.netresearchgate.netnih.govnih.gov

| Inflammatory Mediator/Pathway | Effect of this compound | Proposed Mechanism |

|---|---|---|

| TNF-α, IL-6, MCP-1 | Reduced Production | Suppression of transcription |

| NF-κB Signaling | Inhibition | Hindering IκBα phosphorylation, preventing p65 translocation |

| AP-1 Signaling | Dampening | Reducing JNK and ERK phosphorylation |

| COX and LOX Pathways | Influence on mediators (down-regulation) | Modulation of lipid metabolism pathways |

Neuropharmacological Research at the Cellular Level

Neuropharmacological investigations have explored the effects of this compound on the nervous system, particularly at the cellular level. researchgate.netnih.gov

Activation of Central Neurons

Resithis compound (this compound) has been reported to activate central neurons. wikipedia.orgmedchemexpress.comnih.govmedchemexpress.commdpi.comfrontiersin.org This activation is suggested to occur through an ouabain-like action, primarily involving the inhibition of Na+/K+-ATPase. wikipedia.orgnih.gov Studies in mouse main olfactory bulb slices have shown that Resithis compound can irreversibly activate mitral cells, leading to a lasting increase in depolarization and firing rate. medchemexpress.com At higher concentrations, this activation can also result in cell death. medchemexpress.com

Mechanisms of Antinociceptive Effects

Research indicates that components of toad venom, including bufadienolides, may possess antinociceptive (pain-reducing) effects. nih.govfrontiersin.orgnih.govdovepress.com While specific detailed mechanisms for this compound (Resithis compound) itself in antinociception at the cellular level were less prominent in the search results, related toad venom components like bufotenine (B1668041) have been studied for their analgesic actions. Bufotenine's analgesic effects are suggested to be related to the inhibition of lipid metabolism pathways, including COX and LOX, and potential interactions with receptors such as sigma-1 and 5-HT3A. nih.gov Liposomes loaded with bufotenines have also demonstrated anti-inflammatory and analgesic effects in inflammatory pain models, further linking these effects to the modulation of COX and LOX pathways. dovepress.com

Antiviral Activity Investigations

This compound has been investigated for its potential antiviral properties. researchgate.netnih.gov Studies have indicated that this compound exhibits antiviral activity against certain viruses. wikipedia.orgnih.govmedscimonit.commedchemexpress.comnih.govsemanticscholar.org

Specifically, this compound has shown inhibitory effects against Enterovirus 71 (EV71), a common cause of hand, foot, and mouth disease. wikipedia.orgmedscimonit.com Investigations have also demonstrated its activity against Middle East respiratory syndrome coronavirus (MERS-CoV). wikipedia.orgmedscimonit.comsemanticscholar.org Research comparing the antiviral activity of several cardiotonic steroids against coronaviruses, including MERS-CoV, SARS-CoV, and SARS-CoV-2, found that Resithis compound had antiviral effects, although its activity was comparatively lower than some other bufadienolides like bufalin and cinobufagin. semanticscholar.org The half-maximal inhibitory concentration (IC50) values for Resithis compound against MERS-CoV in Vero cells and Calu-3 human lung cells have been reported as 1.612 μM and 15.970 μM, respectively. medscimonit.com Traditional medicine preparations containing toad venom components, such as Cinobufacini injection, have also been associated with antiviral effects, including against chronic hepatitis B. nih.gov

| Virus | Antiviral Activity Reported | IC50 Values (where available) |

|---|---|---|

| Enterovirus 71 (EV71) | Yes | (218 ± 31) nmol/L medscimonit.com |

| MERS-CoV | Yes | 1.612 μM (Vero cells) medscimonit.com, 15.970 μM (Calu-3 cells) medscimonit.com |

| SARS-CoV | Yes | Comparatively lower activity than bufalin/cinobufagin semanticscholar.org |

| SARS-CoV-2 | Yes | Comparatively lower activity than bufalin/cinobufagin semanticscholar.org |

| Hepatitis B (Chronic) | Reported in context of toad venom preparations nih.gov | Not specified for isolated this compound |

Structure Activity Relationship Sar Investigations of Bufogenin and Its Derivatives

Elucidation of Structural Determinants for Biological Activity

The core steroid structure of bufogenin, with its various functional groups and specific stereochemistry, provides multiple points for interaction with biological targets. The following subsections detail the most significant structural determinants that govern the activity of these compounds.

The hydroxyl group at the C-3 position of the steroid nucleus plays a pivotal role in the bioactivity of bufogenins. Studies have shown that modifications to this group can significantly alter the compound's cytotoxic potency nih.gov. For instance, the creation of ester derivatives at this position has been a key strategy in synthesizing new analogs.

Research involving the synthesis of a series of bufalin (B1668032) 3-nitrogen-containing-ester derivatives demonstrated that the C-3 moiety has a significant influence on cytotoxic activity. One particular derivative, bufalin-3-piperidinyl-4-carboxylate, exhibited substantially greater cytotoxic potency against HeLa and A549 cancer cell lines compared to the parent compound, bufalin nih.gov. This highlights that not just the presence, but the nature of the substituent at C-3 is a critical factor. Furthermore, the C-3 hydroxyl group is a primary site for metabolic reactions such as sulfation. The enzyme SULT2A1 has been identified as mediating the regio- and stereo-selective formation of bufadienolide 3-O-sulfates, a process that can inactivate the compounds researchgate.net.

The substitution pattern at the C-14 and C-15 positions is another crucial determinant of a this compound's biological activity. The presence of a 14β-hydroxyl group is considered vital for the cytotoxic effects of many bufadienolides mdpi.com. Conversely, the presence of a 14,15β-epoxy ring can influence potency differently.

Some studies suggest that the disappearance of the 14β,15β-epoxy ring can lead to an increase in cytotoxicity mdpi.com. This indicates that the specific nature of the substituent at C-14/C-15—whether it is a hydroxyl group or an epoxide—can fine-tune the compound's activity. For example, resithis compound (B1668039) possesses a 14,15β-epoxy group, while bufalin has a 14β-hydroxyl group. Both are potent compounds, but variations in this region contribute to their differential activities against various cell lines.

The defining feature of a bufadienolide is the doubly unsaturated six-membered lactone ring (an α-pyrone) attached at the C-17β position of the steroid core researchgate.net. This lactone moiety is essential for biological activity. The electrophilic nature of the lactone ring is believed to be involved in the covalent binding to the Na+/K+-ATPase enzyme, which is a primary mechanism of action for cardiotonic steroids.

Comparative Analysis of Bufogenins and Bufotoxins Potency

Toad venoms contain these steroid compounds in two primary forms: free bufogenins and conjugated bufotoxins britannica.com. Bufotoxins are essentially bufogenins that are conjugated at the C-3 hydroxyl group with a suberylarginine moiety wikipedia.orgaspcapro.org. This conjugation significantly increases the polarity and water solubility of the molecule.

While both classes of compounds inhibit the Na+/K+-ATPase, their potencies can differ. The mechanism of action is thought to be similar, as the core this compound structure is responsible for the interaction with the enzyme aspcapro.org. However, the large, polar suberylarginine group in bufotoxins can affect the compound's pharmacokinetics, including its absorption, distribution, and ability to cross cell membranes. The free bufogenins (also called aglycones) are generally more lipid-soluble. The specific potency comparison can vary depending on the specific this compound, the cell type being tested, and the experimental conditions. Bufotoxins are considered toxic and can be fatal if ingested wikipedia.org.

Table 1: Comparison of Bufogenins and Bufotoxins

| Feature | Bufogenins | Bufotoxins |

| Structure | Free steroid lactone | Steroid lactone conjugated with suberylarginine at C-3 |

| Solubility | Generally more lipid-soluble | More water-soluble due to the polar conjugate |

| Nature | Aglycone form | Conjugated form |

| Example | Bufalin, Cinobufagin (B1669057) | Bufotoxin (Bufotalin conjugated with suberylarginine) |

Research on this compound Derivatives and Analogs

The potent biological activity of natural bufogenins, coupled with their inherent toxicity, has spurred extensive research into the development of derivatives and analogs. The goal is to create new compounds with improved therapeutic indices—that is, enhanced target activity (e.g., anticancer effects) and reduced toxicity.

Semisynthesis, which involves the chemical modification of a natural product, is a primary strategy for generating novel this compound derivatives nih.govnih.gov. Natural bufogenins like bufalin and cinobufagin, which can be isolated in significant quantities, serve as starting materials for these chemical transformations bohrium.com.

Researchers have designed and synthesized numerous derivatives by modifying key functional groups. For example, two novel bufalin derivatives, bufalin 2,3-ene and bufalin 3,4-ene, were synthesized and showed biological activities similar to other cardiotonic steroids but with reduced cytotoxicity, suggesting a potentially wider therapeutic window mdpi.com. Another approach involves microbial transformation, where microorganisms are used to introduce hydroxyl groups at new positions on the steroid skeleton, creating novel analogs with different activity profiles bohrium.com. These synthetic efforts allow for a systematic exploration of the SAR, helping to pinpoint the exact structural requirements for desired biological effects and to develop compounds with more favorable pharmacological properties.

Table 2: Examples of Semisynthetic this compound Derivatives

| Parent Compound | Derivative Type | Key Modification | Reference |

| Bufalin | Nitrogen-containing ester | Esterification at the C-3 hydroxyl group | nih.gov |

| Bufalin | Ene-derivatives | Creation of double bonds at 2,3- or 3,4-positions | mdpi.com |

| Bufalin | Hydroxylated derivatives | Introduction of new hydroxyl groups via microbial transformation | bohrium.com |

Structure Modification Strategies for Enhanced Biological Effects

Structural modification is a key strategy to improve the properties of bufadienolides, including their biological activity, solubility, and bioavailability. nih.govresearchgate.netnih.gov One effective approach is the development of prodrugs, which can enhance the solubility of the parent compound. nih.gov For instance, the creation of water-soluble phosphate derivatives, such as bufalin 3-phosphate, facilitates easier administration in vivo. nih.gov

Modifications at specific sites on the steroid nucleus have been shown to be critical. The 14β-hydroxyl group is considered crucial for the activity of bufadienolides. mdpi.com Interestingly, the disappearance of the 14β,15β-epoxy ring, a feature of resithis compound, has been shown to increase the cytotoxicity of these compounds. mdpi.comnih.gov Furthermore, introducing nitrogen-containing side chains is a strategy employed to effectively improve the solubility and in vitro antiproliferative activity of these compounds against cancer cell lines. nih.gov

A study involving the synthesis of bufalin 3-nitrogen-containing-ester derivatives demonstrated a significant enhancement in cytotoxic potency compared to the parent compound, bufalin. This highlights the C3 moiety's important influence on cytotoxic activity. nih.gov

| Compound | Modification | Target Cell Line (HeLa) IC50 (nM) | Target Cell Line (A549) IC50 (nM) | Reference |

|---|---|---|---|---|

| Bufalin | Parent Compound | Not specified | Not specified | nih.gov |

| Bufalin-3-piperidinyl-4-carboxylate (Compound 2) | Nitrogen-containing ester at C-3 | 0.76 | 0.34 | nih.gov |

Impact of Side-Chain Substitutions

The nature and position of side-chain substitutions on the this compound scaffold play a pivotal role in modulating biological activity. Research into the SAR of cinobufagin derivatives indicates that substituents at the C-16 position are a key factor in determining the compound's activity. nih.gov The general trend for activity based on C-16 substitution is: acetic ester > benzoic ester ≈ hydroxy > carbamate. nih.gov However, other studies have suggested that substituents at both C-15 and C-16 can be detrimental to the growth inhibition of cancer cells. mdpi.com

Substitutions at the 3-hydroxy position have also been explored to enhance biological effects. The addition of monopeptide side chains to arenobufagin (ABG) derivatives at this position was found to improve their antiproliferative activity, suggesting this is an effective strategy for developing new antitumor candidates. nih.gov The introduction of nitrogen-containing ester side chains at the C-3 position of bufalin has also been shown to have a significant influence on its cytotoxic activity. nih.gov

| Modification Site | Substituent Type | Impact on Biological Effect | Reference |

|---|---|---|---|

| C-3 | Nitrogen-containing esters | Important influence on cytotoxic activity. nih.gov | nih.gov |

| C-3 | Monopeptide substitutions | Can improve antiproliferative activity. nih.gov | nih.gov |

| C-16 | Acetic ester | Considered a key factor affecting activity, with acetic esters showing high potency. nih.gov | nih.gov |

| C-15 & C-16 | General substituents | Can be detrimental to cancer cell growth inhibition. mdpi.com | mdpi.com |

Computational Approaches to SAR Modeling

Computer-aided drug design (CADD) utilizes computational methods to expedite the process of drug discovery and design. nih.govslideshare.net These approaches are instrumental in interpreting and guiding experiments to establish a structure-activity relationship (SAR) at an atomic level, thereby saving time and reducing costs. nih.gov For this compound and its derivatives, computational studies provide a quantitative basis for differentiating between chemicals and understanding their mechanisms of action. nih.gov

Ligand-Binding Model Development

In the absence of a 3D structure of the biological target, ligand-based drug design (LBDD) methods are employed. nih.gov These approaches rely on knowledge of molecules that bind to the target to develop a pharmacophore model. slideshare.netnih.gov For bufadienolides, a ligand-binding model was successfully developed using the pharmacophore mapping program, Distance Comparisons (DISCO). nih.gov This process identified the key structural features that are common to the 3D structures of active bufadienolides, providing a foundation for understanding their interaction with biological targets and for designing new, more potent analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of compounds and their biological activity. longdom.org These models correlate structural or physicochemical properties with biological potency. nih.gov

For bufadienolides, three-dimensional QSAR (3D-QSAR) studies have been particularly informative. mdpi.com A study using Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR method, successfully correlated the steric and electrostatic fields of bufadienolide molecules with their cytotoxic activities. nih.gov This analysis resulted in the creation of a valuable predictive model. nih.gov Such models are crucial as they provide reliable information for the structural modification and rational drug design of new bufadienolide-based anticancer agents. nih.govmdpi.com

| QSAR Parameter | Description | Relevance to this compound Analog Design | Reference |

|---|---|---|---|

| Steric Fields (CoMFA) | Describes the spatial arrangement and bulk of atoms in a molecule. | Helps to understand how the shape of the molecule influences its fit into a biological target, guiding modifications to optimize this interaction. | nih.gov |

| Electrostatic Fields (CoMFA) | Describes the distribution of positive and negative charges on the molecule's surface. | Provides insight into the electrostatic interactions (e.g., hydrogen bonds) between the drug and its target, which is critical for binding affinity. | nih.gov |

| Physicochemical Properties (General QSAR) | Includes properties like solubility and octanol/water partition coefficient (logP). | Predicting these properties helps in designing derivatives with better pharmacokinetic profiles. nih.gov | nih.gov |

Computer-Aided Drug Design (CADD) for Analog Development

The ultimate goal of CADD is to screen, optimize, and evaluate compounds to design novel molecules with improved efficacy and selectivity. microbenotes.com The ligand-binding models and QSAR analyses described previously are foundational components of the CADD pipeline for developing new this compound analogs. mdpi.comnih.gov

By integrating the pharmacophore models and 3D-QSAR data, researchers can rationally design new chemical entities. mdpi.comnih.gov These computational models allow for the virtual screening of large libraries of potential derivatives and the in silico prediction of their biological activities before undertaking costly and time-consuming chemical synthesis. This process guides the optimization of lead compounds by suggesting specific structural modifications—such as altering side chains or adding functional groups—that are predicted to enhance biological effects, ultimately leading to the development of more potent and targeted therapeutic agents. microbenotes.com

Advanced Research Methodologies for Bufogenin Analysis

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for resolving bufogenin from other co-occurring compounds in complex matrices. Various liquid and gas chromatography techniques have been successfully applied.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantitative analysis of this compound and other bufadienolides. magtechjournal.comcapes.gov.brmdpi.comresearchgate.netresearchgate.net Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing mobile phases typically consisting of mixtures of methanol (B129727) or acetonitrile (B52724) with water. magtechjournal.comcapes.gov.brcore.ac.uk UV detection is frequently used, often at wavelengths around 299 nm, where bufadienolides exhibit absorbance due to their conjugated lactone ring. magtechjournal.com

HPLC methods have been established for the determination of this compound in toad venom and its preparations. magtechjournal.com For instance, a RP-HPLC method using a mobile phase of methanol-water (60:40) with detection at 299 nm demonstrated a linear calibration curve for this compound in the range of 19.3 to 96.5 µg/ml, with a correlation coefficient of 0.9996. magtechjournal.com The relative standard deviation (RSD) for within-day analysis was reported as 1.26%, and for day-to-day analysis, it was 4.66%. magtechjournal.com

HPLC is also used in preparative settings for the isolation and purification of this compound monomers from extracts like Chan Su. researchgate.netsci-hub.se Reversed-phase preparative HPLC with a C18 column has been used to separate bufalin (B1668032) and cinobufagin (B1669057), achieving high purity rates. researchgate.netsci-hub.se

HPLC fingerprinting is a valuable tool for the quality evaluation of traditional Chinese medicines containing bufogenins, allowing for the comparison of chemical profiles from different origins. semanticscholar.orgfao.org

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC offers enhanced separation efficiency, speed, and sensitivity compared to conventional HPLC, particularly when coupled with mass spectrometry. umons.ac.bescience.gov This technique is increasingly used for the comprehensive analysis of bufadienolides, including bufogenins, in complex samples like toad venom. mdpi.comresearchgate.netsci-hub.senih.govresearchgate.net

UHPLC coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS) has been employed for the qualitative analysis of bufadienolides in toad venom samples from different Bufo species. mdpi.com Using an ACQUITY BEH C18 column (1.7 µm particle size) and a mobile phase of acetonitrile and water with 0.1% formic acid, researchers identified 126 compounds, including free or conjugated bufadienolides, indole (B1671886) alkaloids, and amino acids. mdpi.com

UHPLC-tandem mass spectrometry (UHPLC-MS/MS) and UHPLC-high-resolution mass spectrometry (UHPLC-HRMS) are powerful for the identification and characterization of bufogenins and their metabolites due to their high resolving power and accurate mass measurements. researchgate.netresearchgate.net

Gas Chromatography (GC)

While HPLC is more commonly used for the analysis of relatively polar and less volatile bufadienolides like this compound, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can be applied, particularly for the analysis of bufadienolide derivatives or in specific analytical workflows. acs.org GC-MS has been used in the structural elucidation of bufadienolide-fatty acid conjugates isolated from toad eggs. acs.org This suggests that GC can be a complementary technique, potentially after appropriate derivatization of this compound if needed, although direct GC analysis of intact bufogenins might be limited by their relatively low volatility and thermal stability compared to smaller, more volatile compounds.

Mass Spectrometry (MS) Techniques for Characterization

Mass spectrometry provides crucial information about the molecular weight and structure of this compound and its related compounds, enabling their unambiguous identification and the characterization of metabolites. ebi.ac.ukmdpi.comresearchgate.netsemanticscholar.orgfao.orgresearchgate.netresearchgate.netbutantan.gov.broup.comsigmaaldrich.comresearchgate.net

Time-of-Flight Mass Spectrometry (TOF-MS)

TOF-MS, often coupled with liquid chromatography (LC-TOF-MS or UPLC-Q-TOF/MS), provides high mass accuracy and sensitivity, which is essential for the identification of known and unknown bufogenins and their metabolites in complex biological matrices. mdpi.comsemanticscholar.orgfao.orgscience.govnih.govresearchgate.netresearchgate.net The high mass accuracy allows for the determination of elemental compositions, aiding in structural elucidation.

LC-ESI-Q-TOF-MS/MS has been used to establish a chemical composition database of Chan Su, identifying numerous compounds including bufogenins. semanticscholar.orgfao.orgresearchgate.net This approach allows for comprehensive chemical profiling and quality evaluation.

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)

Tandem mass spectrometry (MS/MS), also known as MS², involves the fragmentation of selected ions and the analysis of the resulting fragment ions. This provides detailed structural information that is critical for confirming the identity of bufogenins and elucidating the structures of their metabolites. mdpi.comresearchgate.netsemanticscholar.orgfao.orgresearchgate.netresearchgate.netresearchgate.netmdpi.comnih.gov HRMS provides highly accurate mass measurements, enabling precise determination of elemental compositions and differentiation of compounds with similar nominal masses. nih.govresearchgate.netresearchgate.netmdpi.comnih.govnih.gov

LC-MS/MS and LC-HRMS/MS are widely used for the characterization of bufogenins and their in vivo and in vitro metabolites. mdpi.comresearchgate.netcore.ac.ukresearchgate.netresearchgate.netoup.commdpi.comnih.govnih.gov Fragmentation patterns observed in MS/MS spectra provide characteristic ions that help in the identification of the bufadienolide core and attached functional groups or conjugations. mdpi.comresearchgate.netmdpi.com

For example, in the analysis of bufadienolides from Bufo species, UPLC-Q-TOF/MS analysis in positive mode revealed characteristic fragmentation ions such as [M+H]⁺, [2M+H]⁺, [M+H-SO₃]⁺, [M+H-nH₂O]⁺, and fragments related to the loss of parts of the lactone ring or steroid core. mdpi.com HRMS analysis provides the accurate mass of the parent ion, which, combined with fragmentation data from MS/MS, allows for confident identification. researchgate.netmdpi.comnih.govnih.gov

The combination of UHPLC with HRMS/MS techniques, such as UHPLC-Q-TOF/MS or LC-HRMS/MS, offers a powerful platform for the comprehensive and sensitive analysis of bufogenins and related compounds in complex biological samples, enabling detailed chemical profiling and metabolite identification. mdpi.comresearchgate.netsemanticscholar.orgfao.orgnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique widely used for the identification and characterization of polar and high-molecular-weight compounds, including bufogenins and other bufadienolides found in complex biological matrices like toad venom. Coupled with liquid chromatography (LC), LC-ESI-MS allows for the separation of individual components before their ionization and mass analysis. This hyphenated technique is crucial for resolving the intricate chemical profiles of natural product extracts.

Studies have successfully employed LC-ESI-MS and HPLC-ESI-Q-TOF-MS/MS for the comprehensive chemical profiling of toad venom, leading to the identification of numerous compounds, including bufogenins fao.orgsemanticscholar.orgresearchgate.net. HPLC-ESI-Q-TOF-MS/MS, in particular, provides high-resolution mass data and fragmentation patterns (MS/MS) that aid in the confident identification and structural elucidation of bufogenins and their derivatives fao.orgsemanticscholar.org. This approach has been instrumental in establishing chemical composition databases for traditional medicines containing toad venom fao.orgsemanticscholar.org.

ESI-MS is also valuable for studying the metabolism of this compound. For instance, LC-ESI-MS analysis has been used to characterize the in vitro metabolites of marinobufagin, a related this compound, in liver microsomal fractions core.ac.uk. Similarly, LC-ESI-MS has been applied to characterize the in vivo metabolites of bufadienolides, including this compound, in biological samples like rat serum oup.com. These metabolic studies often utilize selected ion monitoring (SIM) or selected reaction monitoring (SRM) modes in ESI for enhanced sensitivity and specificity in detecting known or predicted metabolites oup.com. Predicted collision cross section (CCS) values using ESI have also been computed for related compounds like this compound b, providing additional parameters for identification in ion mobility-mass spectrometry experiments uni.lu.

Spectroscopic Methods

Spectroscopic methods provide essential information about the structure and functional groups of this compound. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for definitive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H NMR, ¹³C NMR) and 2D NMR techniques, is indispensable for determining the intricate chemical structure of this compound and other bufadienolides isolated from natural sources researchgate.netnih.govresearchgate.netnationalmaglab.org. By analyzing the chemical shifts, coupling constants, and correlation signals in NMR spectra, researchers can assign specific atoms and functional groups within the this compound molecule and piece together its complete structure.

The application of NMR is particularly critical when characterizing new or less common this compound derivatives. For example, LC-SPE-NMR (Liquid Chromatography-Solid Phase Extraction-NMR) has been utilized for the rapid structural identification of new bufogenins and bufadienolide sulfates from toad venom, demonstrating the power of hyphenated techniques in natural product chemistry researchgate.netnih.gov. This approach allows for the online separation of components by LC, trapping on a solid phase, and subsequent elution into an NMR spectrometer for analysis, minimizing sample handling and degradation researchgate.net.

NMR spectroscopy is also employed in the analysis of complex mixtures containing this compound, such as crude venom extracts. Advanced NMR techniques and data processing strategies, like covariance TOCSY NMR analyzed by spectral trace clustering, can help identify individual components within these mixtures without extensive prior purification nationalmaglab.org. This is particularly useful for studying the diverse array of bufadienolides present in toad venom researchgate.net.

In Vitro Cell-Based Assays for Biological Activity Evaluation

In vitro cell-based assays are fundamental for evaluating the biological activities of this compound, particularly its effects on cellular processes relevant to disease, such as cancer. These assays provide insights into the mechanisms by which this compound interacts with living cells.

Cell Viability and Proliferation Assays

Cell viability and proliferation assays are commonly used to assess the cytotoxic or growth-inhibitory effects of this compound on various cell lines. These assays measure the number of living cells or their metabolic activity after treatment with the compound. Common methods include the MTT, MTS, XTT, and WST-1 colorimetric assays, which rely on the reduction of tetrazolium salts by metabolically active cells championsoncology.comnih.govsigmaaldrich.com. Luminescent ATP assays, which quantify cellular ATP as a marker of viable cells, and DNA synthesis assays like BrdU or EdU incorporation are also used championsoncology.comnih.govsigmaaldrich.com. Colony formation assays assess the ability of single cells to proliferate and form colonies after treatment ebi.ac.uknih.gov.

Studies have shown that this compound and related bufadienolides can inhibit the viability and proliferation of various cancer cell lines in a dose- and time-dependent manner researchgate.netnih.govebi.ac.uknih.govfrontiersin.orgresearchgate.net. For instance, resithis compound (B1668039) (this compound) treatment has been reported to significantly decrease cell proliferation in ovarian cancer cells ebi.ac.uk. Related compounds like bufalin and bufotalin (B190710) have also demonstrated potent inhibitory effects on the proliferation of liver cancer, bladder cancer, pancreatic cancer, and breast cancer cells, with IC₅₀ values determined using assays like MTT or CCK-8 nih.govfrontiersin.org.

Below is an example of how cell viability data might be presented, based on findings for related bufadienolides:

Table 1: Inhibitory Effect of Bufadienolides on Cancer Cell Viability (Illustrative Data based on related compounds)

| Compound | Cell Line | Assay Method | Treatment Duration | IC₅₀ Value (nM) |

| Bufalin | HepG2 | CCK8 | 48 h | 250 nih.gov |

| Bufalin | U87MG | CCK8 | 48 h | 150 nih.gov |

| Bufalin | MCF-7 | MTT | 48 h | 46.5 nih.gov |

| Bufalin | MDA-MB-231 | MTT | 48 h | 513.3 nih.gov |

| Bufotalin | HepG2 | Not specified | Not specified | Decreased viability frontiersin.org |

| Bufadienolide D4 | HeLa | MTT | Not specified | Potent cytotoxic activity researchgate.net |

Note: Data in this table are illustrative examples based on findings for bufalin, bufotalin, and other bufadienolides as reported in the cited literature, demonstrating the type of data obtained from these assays.

Apoptosis and Cell Cycle Analysis

Flow cytometry is a primary method for analyzing the effects of this compound on cell cycle distribution and induction of apoptosis. By staining cells with fluorescent dyes that bind to DNA (for cell cycle analysis) or detect markers of apoptosis (e.g., Annexin V/propidium iodide staining), researchers can quantify the proportion of cells in different cell cycle phases (G0/G1, S, G2/M) and the percentage of apoptotic cells ebi.ac.ukresearchgate.net.

Studies have shown that this compound and related compounds can induce cell cycle arrest and promote apoptosis in cancer cells ebi.ac.ukfrontiersin.orgresearchgate.net. For instance, resithis compound has been reported to induce cell death, cell cycle arrest, and apoptosis in ovarian cancer cells ebi.ac.uk. Bufalin has been shown to induce cell cycle arrest at the G2/M phase in liver cancer (HepG2) and breast cancer (MDA-MB-231, HCC-1937) cells nih.govfrontiersin.org. It can also induce G0/G1 arrest in bladder cancer cells frontiersin.org. Bufotalin has been observed to induce cell cycle arrest and apoptosis in malignant melanoma (A375) cells frontiersin.org. The induction of apoptosis by these compounds often involves the activation of caspase pathways and can be associated with endoplasmic reticulum stress frontiersin.org.

Cell Migration and Invasion Assays

Cell migration and invasion assays are used to evaluate the potential of this compound to inhibit the movement and invasiveness of cells, processes critical in cancer metastasis. Common methods include the wound healing (scratch) assay and the Transwell assay nih.govfrontiersin.orgsigmaaldrich.com. The wound healing assay involves creating a gap in a cell monolayer and monitoring the rate at which cells migrate to close the gap nih.govfrontiersin.org. The Transwell assay uses a porous membrane, sometimes coated with an extracellular matrix like Matrigel (for invasion assays), through which cells migrate or invade towards a chemoattractant nih.govfrontiersin.orgsigmaaldrich.comdp.tech.